molecular formula C8H18N2O3S B13758064 Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium

Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium

Cat. No.: B13758064
M. Wt: 222.31 g/mol
InChI Key: GPJMFSUXLZGWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium is a compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium typically involves the reaction of 1-methylimidazole with 1-bromopropane to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with methanesulfonic acid to yield the final product. The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent, such as acetonitrile or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium involves its interaction with various molecular targets. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The exact pathways involved depend on the specific application and the target organism or molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylimidazolium methanesulfonate
  • 1-butyl-3-methylimidazolium methanesulfonate
  • 1-hexyl-3-methylimidazolium methanesulfonate

Uniqueness

Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium is unique due to its specific alkyl chain length, which imparts distinct solubility and thermal properties compared to other imidazolium-based ionic liquids. This makes it particularly suitable for certain applications, such as in electrochemical devices and as a solvent for specific organic reactions .

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C7H14N2.CH4O3S/c1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3;1H3,(H,2,3,4)

InChI Key

GPJMFSUXLZGWOB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C[NH+](C=C1)C.CS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.